molecular formula C10H14O2 B073506 2-Ethyl-1,4-dimethoxybenzene CAS No. 1199-08-2

2-Ethyl-1,4-dimethoxybenzene

Cat. No. B073506
CAS RN: 1199-08-2
M. Wt: 166.22 g/mol
InChI Key: CCZCWRYUYQRBPE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Ethyl-1,4-dimethoxybenzene and related compounds often involves multiple steps, including sulfonyl chloration, reduction, etherization, and Vilsmeier reaction. These methods highlight the complexity and precision required in creating specific substituted benzene derivatives for medical and chemical research purposes (Z. Zhimin, 2003).

Molecular Structure Analysis

The molecular structure of 1,4-dimethoxybenzene, closely related to 2-Ethyl-1,4-dimethoxybenzene, has been detailed through X-ray crystallography. It demonstrates centro-symmetrical molecules per unit cell, with methyl groups lying in the plane of the benzene ring. This structural insight is crucial for understanding the chemical behavior and reactivity of the compound (T. H. Goodwin, M. Przybylska, J. Robertson, 1950).

Chemical Reactions and Properties

Various chemical reactions and properties of substituted dimethoxybenzenes involve the formation of cation radicals, indicating their potential role in oxidation processes. For example, the oxidation of 2-chloro-1,4-dimethoxybenzene by lignin peroxidase highlights its application in biochemistry and environmental science (P. Teunissen, D. Sheng, G. V. Reddy, P. Moënne-Loccoz, J. Field, M. Gold, 1998).

Physical Properties Analysis

The physical properties of related compounds, such as 1,4-bis(1,1-dimethylpropyl)-2,5-dimethoxybenzene, have been explored, revealing details about the crystallographic centers, orientation of methoxy groups, and the overall architecture of the molecules. Such analyses are vital for understanding the compound's behavior in various solvents and conditions (Kiichi Amimoto, 2011).

Chemical Properties Analysis

The chemical properties of 2-Ethyl-1,4-dimethoxybenzene derivatives, including their reactivity and stability, have been a focus of research. Studies on related compounds highlight the potential for complex reactions, such as the facile oxidation of fused dimethoxybenzenes to quinones, demonstrating the nuanced chemical behavior of these molecules (D. W. Kim, H. Y. Choi, K. J. Lee, D. Chi, 2001).

Scientific Research Applications

Chemical Synthesis and Intermediates

2-Ethyl-1,4-dimethoxybenzene serves as a precursor or intermediate in various chemical syntheses. For example, it has been utilized in the preparation of medical intermediate molecules such as 2,5-dimethoxy-4-ethylthio-benzeneethanamine, which is significant in the treatment of psychotic and schizophrenic psychosis. This synthesis involves a series of chemical reactions starting from 1,4-dimethoxybenzene, demonstrating the compound's utility in producing complex therapeutic agents (Z. Zhimin, 2003).

Material Science and Battery Technology

In the realm of material science, particularly in battery technology, derivatives of 1,4-dimethoxybenzene, similar in structure to 2-Ethyl-1,4-dimethoxybenzene, have been explored for their potential applications. For instance, a compound synthesized from 1,4-dimethoxybenzene, 4-tertbutyl-1,2-dimethoxybenzene (TDB), has been tested as a redox shuttle for overcharge protection in lithium batteries. This demonstrates the compound's role in enhancing the safety and efficiency of energy storage systems (Jinkui Feng et al., 2007).

Organic Chemistry and Catalysis

In organic chemistry, 2-Ethyl-1,4-dimethoxybenzene-related compounds have been employed as key intermediates in various catalytic processes and synthetic pathways. For instance, the oxidation of fused 1,4-dimethoxybenzenes to quinones using novel methods demonstrates the compound's versatility in organic synthesis and potential in developing new catalytic processes (D. W. Kim et al., 2001).

Environmental Science

In environmental science, derivatives of 1,4-dimethoxybenzene have been studied for their degradation pathways, which is crucial for understanding their behavior and impact in the environment. Research on the degradation pathway of compounds like 2,5-di-tert-butyl-1,4-dimethoxybenzene at high potentials provides insights into the stability and breakdown of such compounds in ecological systems (Zonghai Chen & K. Amine, 2007).

properties

IUPAC Name

2-ethyl-1,4-dimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-4-8-7-9(11-2)5-6-10(8)12-3/h5-7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCZCWRYUYQRBPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50343777
Record name 2-Ethyl-1,4-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50343777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl-1,4-dimethoxybenzene

CAS RN

1199-08-2
Record name 2-Ethyl-1,4-dimethoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1199-08-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethyl-1,4-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50343777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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